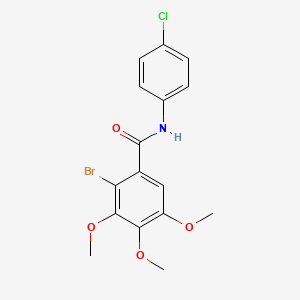
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, also known as DCDMA, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DCDMA is a derivative of benzylamine and has been synthesized using various methods.
作用机制
The mechanism of action of (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems such as dopamine, serotonin, and norepinephrine. (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been shown to increase the release of these neurotransmitters and to inhibit their reuptake, leading to an increase in their concentration in the synaptic cleft. This can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of cell proliferation, and the induction of apoptosis. In vitro studies have shown that (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has also been shown to induce apoptosis in these cancer cells. In vivo studies have shown that (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can reduce the growth of tumors in animal models.
实验室实验的优点和局限性
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has several advantages as a research tool, including its ability to modulate neurotransmitter systems, its inhibitory effects on cell proliferation, and its potential as a drug candidate for the treatment of various diseases. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
未来方向
There are several future directions for research on (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, including the investigation of its potential as a drug candidate for the treatment of various diseases, the exploration of its mechanism of action, and the development of new synthesis methods to improve its purity and yield. Additionally, further studies are needed to fully understand the potential toxicity of (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine and to explore its effects on other physiological systems.
合成方法
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine can be synthesized using various methods, including the reductive amination of 3,4-dichlorophenylacetone with 3,4-dimethoxybenzylamine. This method involves the reaction of the ketone group of 3,4-dichlorophenylacetone with the amine group of 3,4-dimethoxybenzylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine, which can be purified using various techniques such as column chromatography.
科学研究应用
(3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. In medicinal chemistry, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and schizophrenia. In pharmacology, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been studied for its effects on neurotransmitter systems such as dopamine, serotonin, and norepinephrine. In neuroscience, (3,4-dichlorophenyl)(3,4-dimethoxybenzyl)amine has been investigated for its potential as a research tool to study the function of these neurotransmitter systems.
属性
IUPAC Name |
3,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO2/c1-19-14-6-3-10(7-15(14)20-2)9-18-11-4-5-12(16)13(17)8-11/h3-8,18H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBFZFDBTFFTSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(3,4-dimethoxybenzyl)aniline | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)

methanone](/img/structure/B5795877.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![N-(4-methyl-1-piperazinyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5795889.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)
![4-chloro-2-[(2-ethoxybenzoyl)amino]benzoic acid](/img/structure/B5795931.png)




